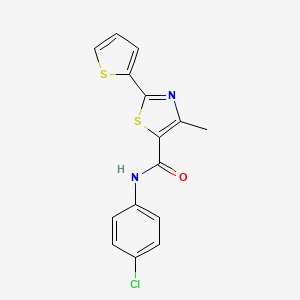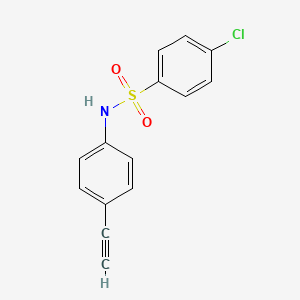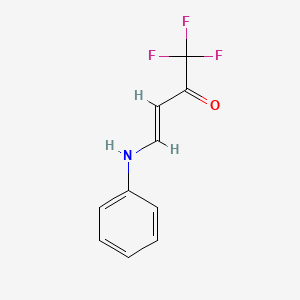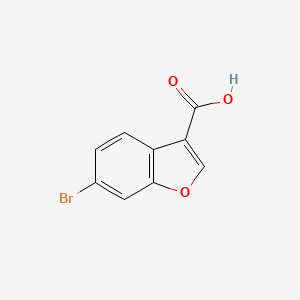
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide, also known as CPPC, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. CPPC belongs to the class of cyclopropane carboxamide compounds, which have shown potential in the treatment of various diseases.
科学的研究の応用
Cannabinoid Receptor Antagonists
Structure-Activity Relationships : Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, particularly focusing on their role as cannabinoid receptor antagonists. These studies have identified specific structural requirements for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. For instance, certain para-substituted phenyl rings and carboxamido groups have been found crucial for this activity. These insights aid in characterizing cannabinoid receptor binding sites and developing pharmacological probes potentially useful for mitigating harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interaction Studies : Further molecular interaction studies of antagonists like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 cannabinoid receptor have provided detailed insights into the conformational preferences and the pharmacophore models for CB1 receptor ligands. This research contributes to the understanding of how specific conformers of these compounds interact with the receptor, shedding light on the intricate mechanisms of receptor antagonism and potential therapeutic applications (Shim et al., 2002).
Glycine Transporter 1 Inhibitors
Discovery of GlyT1 Inhibitors : In the quest for novel therapeutic agents, compounds with a pyrazole core have also been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1), showcasing a different avenue of therapeutic exploration. Such compounds are of interest for their potential to modulate glycine levels in the central nervous system, with implications for treating disorders like schizophrenia (Yamamoto et al., 2016).
Radioligands for Imaging
Development of SPECT Ligands : The synthesis and in vivo binding of iodine-123 labeled compounds, such as AM251, an analog of cannabinoid receptor antagonists, illustrate the application of these compounds as radioligands. These radioligands offer tools for single photon emission computed tomography (SPECT) imaging, enabling the non-invasive characterization of cannabinoid receptor distribution in the brain and the study of receptor dynamics in various pathological conditions (Gatley et al., 1996).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds : The development of methods for synthesizing heterocyclic compounds based on the pyrazole scaffold, including polyhydroquinoline scaffolds and fused pyran derivatives, represents a significant contribution to the field of medicinal chemistry. These methods facilitate the creation of novel compounds with potential biological activities, enabling further exploration of their therapeutic utility (Sapariya et al., 2017).
作用機序
Target of Action
Similar compounds have been found to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-13-17(22-21-14)23-11-7-16(8-12-23)20-18(24)19(9-10-19)15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKEKOSLUOEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)

![4-[(4-Fluorophenoxy)methyl]benzohydrazide](/img/structure/B2970217.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2970218.png)
![5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2970220.png)



![1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2970226.png)
![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)